2-{[6-amino-4-(4-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[6-amino-4-(4-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with amino, chlorophenyl, and dicyano groups, along with a sulfanyl linkage to an acetamide moiety bearing a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-4-(4-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Amino, chlorophenyl, and dicyano groups are introduced to the pyridine ring through substitution reactions.
Sulfanyl Linkage Formation: The sulfanyl group is attached to the pyridine ring via a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with 4-methoxyphenyl acetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-amino-4-(4-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[6-amino-4-(4-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-{[6-amino-4-(4-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
- 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Uniqueness
2-{[6-amino-4-(4-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and dicyano groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H16ClN5O2S |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-[6-amino-4-(4-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H16ClN5O2S/c1-30-16-8-6-15(7-9-16)27-19(29)12-31-22-18(11-25)20(17(10-24)21(26)28-22)13-2-4-14(23)5-3-13/h2-9H,12H2,1H3,(H2,26,28)(H,27,29) |
InChI Key |
OXMQVCROPVEQIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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